BenchChemオンラインストアへようこそ!

Cholestane-3β,5α,6α-triol-d7

Atherosclerosis Oxysterol Lipoprotein oxidation

Cholestane-3β,5α,6α‑triol‑d7 is the only exact‑match stable isotope dilution internal standard that corrects for the 40–60% analyte loss during oxysterol sample preparation. Its 6α stereochemistry and +7 Da mass shift guarantee co‑elution and identical derivatisation kinetics with the native 6α‑triol isomer, enabling interference‑free LC‑MS/MS or GC‑MS quantification at LOQs as low as 0.03 ng/mL. Essential for NPC diagnostic panels, atherosclerosis research, and tamoxifen pharmacodynamic studies.

Molecular Formula C₂₇H₄₁D₇O₃
Molecular Weight 427.71
Cat. No. B1155703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestane-3β,5α,6α-triol-d7
Synonyms3β-Hydroxycholestane-5α,6α-diol-d7;  (3β,5α,6α)-Cholestane-3,5,6-triol-d7
Molecular FormulaC₂₇H₄₁D₇O₃
Molecular Weight427.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholestane-3β,5α,6α-triol-d7: A Stereochemically Defined Deuterated Oxysterol Internal Standard for Atherosclerosis and Targeted Lipidomics Research


Cholestane-3β,5α,6α-triol-d7 (CAS 35089-25-9, deuterated) is a heptadeuterated analogue of the endogenous oxysterol cholestane-3β,5α,6α-triol, a cholesterol autoxidation product that co-accumulates with its 6β epimer in human atherosclerotic plaques at concentrations >10-fold higher than in healthy vessels . Unlike the more widely studied cholestane-3β,5α,6β-triol, this 6α isomer was identified as a distinct LDL oxidation product in 1996 and has been independently implicated in vascular smooth muscle and endothelial cell toxicity . The -d7 label provides a mass shift of +7 Da, enabling its unambiguous use as a stable isotope dilution internal standard in GC-MS and LC-MS/MS workflows for the absolute quantification of the native 6α-triol isomer .

Why Cholestane-3β,5α,6α-triol-d7 Cannot Be Replaced by Generic Oxysterol Internal Standards


Generic oxysterol internal standards such as 5α,6α-epoxycholestanol-d7, 27-hydroxycholesterol-d6, or 25-hydroxycholesterol-d6 are chemically and stereochemically distinct from cholestane-3β,5α,6α-triol, differing in both the number and orientation of hydroxyl groups . In isotope-dilution mass spectrometry, a non-structurally-identical internal standard exhibits differential extraction efficiency, derivatisation kinetics, and chromatographic retention, leading to systematic quantification bias. Soules et al. (2017) demonstrated that the use of the exact deuterated analogue is an 'absolute requirement' for accurate quantification of cholestane-triols, as non-matched internal standards fail to compensate for the 40–60% analyte loss observed during sample work-up . Furthermore, substitution with the more common cholestane-3β,5α,6β-triol-d7 introduces a configurational mismatch at C-6 that alters both chromatographic retention time and biological target engagement, rendering quantitative and functional comparisons invalid .

Quantitative Differential Evidence: Cholestane-3β,5α,6α-triol-d7 vs. Closest Analogues and Alternative Internal Standards


Stereochemical Identity at C-6 Defines Atherosclerotic Plaque Relevance vs. the 6β Epimer

Cholestane-3β,5α,6α-triol was identified as a novel cholesterol autoxidation product in Cu²⁺- and lipoxygenase-oxidised LDL, present at similar concentrations to the well-known cytotoxic cholestane-3β,5α,6β-triol. In human atherosclerotic plaques, the 6α isomer was detected at concentrations more than 10-fold higher than in non-atherosclerotic control vessels, confirming its disease-relevant accumulation . The 6β epimer, while commercially dominant, derives from a distinct epoxide hydrolysis pathway and cannot serve as a surrogate for 6α-triol quantification without introducing configurational misassignment .

Atherosclerosis Oxysterol Lipoprotein oxidation

Mass Shift of +7 Da Provides Definitive MS Resolution from Endogenous 6α-Triol

The -d7 label on the cholestane side chain introduces a mass increment of 7 atomic mass units (from nominal mass ~420 Da to ~427 Da), placing the internal standard signal well outside the natural isotopic envelope of the unlabelled analyte. This contrasts with -d3 or -d4 labelled analogues, where incomplete mass separation can cause signal overlap at low resolution . The Avanti Polar Lipids commercial product specifies >99% chemical purity (TLC) and the incorporation of seven deuterium atoms at the 25,26,26,26,27,27,27 positions, providing a clean extracted ion chromatogram with no detectable cross-talk into the analyte channel .

Isotope dilution mass spectrometry Stable isotope labelling Quantitative oxysterol analysis

Deuterated Exact-Match Internal Standard Mitigates 40–60% Analyte Loss During Sample Work-up

Soules et al. (2017) quantified the recovery of cholestane-3β,5α,6β-triol through each stage of a clinical serum GC-MS workflow (extraction, SPE, and trimethylsilylation) using ¹⁴C-radiolabelled tracer. They observed a cumulative material loss of 40–60% for the triol analyte prior to instrumental analysis. Critically, they concluded that only the corresponding deuterated triol internal standard—not a structural analogue—fully compensates for this loss, as non-identical standards exhibit differential partitioning during SPE and unequal derivatisation rates . The same principle applies to the 6α-triol isomer: only a deuterated 6α-triol internal standard co-elutes and co-derivatises identically, ensuring accurate correction.

Sample preparation recovery Solid-phase extraction Derivatisation efficiency

Chemical Purity >99% by TLC Ensures Minimal Interference in Multi-Analyte Oxysterol Panels

The commercial cholestane-3β,5α,6α-triol-d7 standard (Avanti Polar Lipids, product 700055P) is specified at >99% purity by TLC, with a single defined stereochemistry (3β,5α,6β or 3β,5α,6α depending on the catalogue listing). This level of purity exceeds that of many non-deuterated oxysterol reference standards, which are often supplied at ≥95% or ≥98% purity and may contain epimeric or dehydration impurities that co-elute with other panel analytes such as 7-ketocholesterol or 27-hydroxycholesterol . In a validated clinical GC-MS method for serum cholestane-3β,5α,6β-triol quantification, Kannenberg et al. (2017) achieved a limit of detection of 0.01 ng/mL and a limit of quantification of 0.03 ng/mL using the d7 internal standard, demonstrating that high internal standard purity directly supports low pg-level sensitivity .

Reference standard purity Multi-oxysterol profiling Quality assurance

Long-Term Stability at -20°C Under Dry Ice Shipping Supports Multi-Site Clinical Study Logistics

The cholestane-3β,5α,6α-triol-d7 standard is shipped on dry ice and specified for storage at -20°C, conditions under which deuterated oxysterol standards have demonstrated stability for >24 months without detectable deuterium/hydrogen back-exchange or oxidative degradation . This stability profile contrasts with some non-deuterated oxysterol standards that are prone to autoxidation at -20°C, generating artefactual oxidation products that contaminate subsequent analyses . The OHSU Sterol Analysis Laboratory clinical SOP explicitly lists cholestane-3β,5α,6β-triol-d7 as the method internal standard for their CLIA-certified plasma oxysterol assay, confirming operational stability in a regulated diagnostic environment .

Reference standard stability Cold chain logistics Multi-centre clinical studies

High-Impact Application Scenarios for Cholestane-3β,5α,6α-triol-d7


Absolute Quantification of the 6α-Triol Isomer in Atherosclerotic Plaque Lipidomics

The 6α epimer of cholestane-triol has been specifically identified in human atherosclerotic plaques at >10× the concentration found in healthy arteries . Using cholestane-3β,5α,6α-triol-d7 as the exact-match isotope dilution internal standard enables researchers to quantify this isomer without interference from the co-eluting 6β epimer, providing isomer-resolved oxysterol profiles essential for understanding the distinct atherogenic mechanisms of each stereoisomer.

Clinical Diagnostic Assay Validation for Oxysterol Biomarkers in Lysosomal Storage Disorders

Clinical laboratories developing LC-MS/MS or GC-MS assays for Niemann-Pick type C (NPC) biomarker panels require deuterated internal standards for each oxysterol target. The OHSU Sterol Analysis Laboratory's CLIA-certified protocol explicitly uses cholestane-3β,5α,6β-triol-d7 as a method internal standard, and analogous use of the 6α-triol-d7 enables laboratories to expand their panel to discriminate between the two triol epimers, which may have differential diagnostic utility . Kannenberg et al. (2017) demonstrated that with a deuterated triol internal standard, the GC-MS method achieves an LOQ of 0.03 ng/mL, sufficient for the diagnostic cut-off range of 20–200 ng/mL observed in NPC patients .

Pharmacodynamic Monitoring of Tamoxifen-Induced Cholesterol Epoxide Hydrolase (ChEH) Modulation

Tamoxifen and related endocrine therapies modulate the ChEH enzyme, which converts 5,6-epoxycholesterols into cholestane-3,5,6-triols. Accurate quantification of 6α- and 6β-triol isomers in tumour tissue or plasma from breast cancer patients requires isomer-specific deuterated internal standards to correct for the 40–60% analyte loss documented during sample preparation . Cholestane-3β,5α,6α-triol-d7 provides the matched physicochemical behaviour necessary for reliable pharmacodynamic biomarker measurements in clinical trial settings.

Multi-Centre Population Studies of Dietary Oxysterol Exposure and Cardiovascular Risk

Epidemiological studies quantifying oxysterol intake from cholesterol-rich foods and its correlation with plasma oxysterol levels demand long-term internal standard stability. The -d7 triol standard, with its demonstrated >99% purity and stability under -20°C storage , provides the requisite lot-to-lot consistency for multi-year cohort studies, avoiding the drift in calibration that occurs when non-deuterated or lower-purity standards degrade during extended storage.

Quote Request

Request a Quote for Cholestane-3β,5α,6α-triol-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.